Vanillin acetate

説明

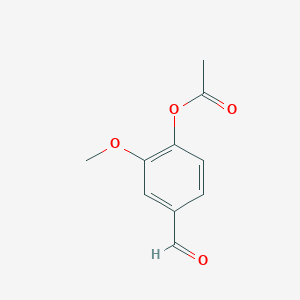

Structure

3D Structure

特性

IUPAC Name |

(4-formyl-2-methoxyphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSJOBKRSVRODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061256 | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless needles of plates with a mild creamy, balsamic, vanilla odour | |

| Record name | Vanillin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Vanillin acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/820/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

287.00 to 288.00 °C. @ 760.00 mm Hg | |

| Record name | Vanillin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water; soluble in organic solvents, oils, soluble (in ethanol) | |

| Record name | Vanillin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Vanillin acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/820/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

881-68-5 | |

| Record name | Acetovanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanillin acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylvanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25863 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetylvanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(acetyloxy)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-formyl-2-methoxyphenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANILLIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/873YNA60FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vanillin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

77 - 79 °C | |

| Record name | Vanillin acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029663 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to Vanillin Acetate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vanillin acetate, a derivative of vanillin, detailing its chemical structure, physicochemical properties, synthesis, and known biological activities. The information is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Identification

This compound, also known as acetylvanillin or 4-acetoxy-3-methoxybenzaldehyde, is a phenyl acetate that is formally derived from the condensation of the phenolic hydroxyl group of vanillin with acetic acid.[1] Its chemical structure is characterized by a benzene ring substituted with an aldehyde, a methoxy group, and an acetate group.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (4-formyl-2-methoxyphenyl) acetate[1] |

| Synonyms | This compound, Acetylvanillin, Acetovanillin, 4-Acetoxy-3-methoxybenzaldehyde[1][2] |

| CAS Number | 881-68-5[2][3] |

| Molecular Formula | C10H10O4[2][3][4] |

| Molecular Weight | 194.18 g/mol [1][4] |

| InChI | InChI=1S/C10H10O4/c1-7(12)14-9-4-3-8(6-11)5-10(9)13-2/h3-6H,1-2H3[1][3] |

| InChIKey | PZSJOBKRSVRODF-UHFFFAOYSA-N[1][3] |

| SMILES | CC(=O)OC1=C(C=C(C=C1)C=O)OC[1] |

Physicochemical Properties

This compound is a beige to light brown crystalline powder.[4][5] It presents as colorless needles or plates with a mild, creamy, balsamic, and vanilla-like odor.[1][5]

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 77-79 °C | [1][4] |

| Boiling Point | 287.00 to 288.00 °C @ 760.00 mm Hg | [1] |

| Density | 1.193 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate. Very slightly soluble in water. | [4][5] |

| Appearance | Light brown crystalline powder, colorless needles or plates | [1][4] |

| Odor | Mild creamy, balsamic, vanilla odour | [1][5] |

| Taste | Sweet, vanilla, creamy, and powdery with a balsamic nuance at 40 ppm | [5] |

Synthesis of this compound

This compound is commonly synthesized via the acetylation of vanillin.[6] Several methods have been reported, with the most common involving the reaction of vanillin with acetic anhydride.

General Experimental Protocol for Synthesis

The following protocol describes a general method for the preparation of this compound:

-

Dissolution: Dissolve vanillin (3.2 mmol) in dichloromethane (DCM) (5-6 mL).[7]

-

Addition of Reagents: Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.[7]

-

Reaction: Stir the mixture for 3-4 hours at room temperature.[7]

-

Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[7]

-

Work-up: Evaporate the DCM solvent and pour the resulting mixture onto crushed ice.[7]

-

Isolation: Filter the precipitate, rinse with water, and dry.[7]

-

Purification: Recrystallize the crude product from 95% ethanol to obtain pure this compound.[7]

An alternative method involves mixing p-vanillin with aqueous NaOH in a flask, adding ice, and then adding acetic anhydride dropwise while stirring for 15 minutes.[8] Purification can be achieved through suction filtration and recrystallization from ethanol.[8]

Below is a diagram illustrating the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectral Data Summary

| Technique | Key Observations |

| ¹H NMR | The acetylation of vanillin is confirmed by the resonance of methyl protons at approximately 2.29 ppm.[7] |

| ¹³C NMR | Spectra available for detailed structural elucidation.[9] |

| IR Spectroscopy | The presence of a carbonyl peak at around 1695 cm⁻¹ confirms the acetylation of vanillin.[7] Additional IR spectra (FTIR, ATR-IR, Vapor Phase) are available in various databases.[1][3] |

| Mass Spectrometry | Mass spectra (electron ionization) are available for molecular weight confirmation and fragmentation analysis.[3] |

Biological Activities and Signaling Pathways

While vanillin itself has been extensively studied for its various biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects, specific research on this compound is less abundant.[10][11] However, studies on vanillin derivatives provide insights into the potential pharmacological relevance of this compound.

Antimicrobial Activity

Vanillin is known to possess antimicrobial properties, with its inhibitory action being more effective against Gram-positive than Gram-negative bacteria.[7] The antimicrobial activity is dependent on the concentration, exposure time, and the target microorganism.[7] It is suggested that vanillin primarily affects the cytoplasmic membrane of bacteria.[7] While specific studies on the antimicrobial potency of this compound are limited, its structural similarity to vanillin suggests it may also exhibit such properties.

Anticancer Activity and Signaling Pathways

Research on vanillin derivatives has indicated potential anticancer activities. For instance, a derivative of vanillin has been shown to suppress the growth of HT29 human colorectal cancer cells through the inhibition of the Wnt/β-catenin signaling pathway.[12] The Wnt/β-catenin pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Below is a simplified diagram of the Wnt/β-catenin signaling pathway that may be targeted by vanillin derivatives.

Caption: Simplified Wnt/β-catenin signaling pathway.

It is plausible that this compound could also modulate this or other signaling pathways, and further research is warranted to explore its specific biological effects and mechanisms of action.

Conclusion

This compound is a readily synthesized derivative of vanillin with well-defined chemical and physical properties. While its biological activities have not been as extensively studied as its parent compound, the existing literature on vanillin and its derivatives suggests potential for antimicrobial and anticancer applications. This guide provides a foundational understanding of this compound, serving as a starting point for further research and development in various scientific disciplines.

References

- 1. This compound | C10H10O4 | CID 61229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 881-68-5 | TCI AMERICA [tcichemicals.com]

- 3. Vanillin, acetate [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | 881-68-5 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. studylib.net [studylib.net]

- 9. spectrabase.com [spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. Vanillin Has Potent Antibacterial, Antioxidant, and Anti-Inflammatory Activities In Vitro and in Mouse Colitis Induced by Multidrug-Resistant Escherichia coli [mdpi.com]

- 12. researchgate.net [researchgate.net]

Physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4-Acetoxy-3-methoxybenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-acetoxy-3-methoxybenzaldehyde, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It consolidates essential data, details experimental protocols for property determination, and presents logical workflows for synthesis and analysis.

Physicochemical Properties

4-Acetoxy-3-methoxybenzaldehyde, also known as vanillin acetate, is a white to beige crystalline solid at room temperature.[1] Its fundamental properties are crucial for its application in synthesis, formulation, and quality control. The quantitative physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 4-formyl-2-methoxyphenyl acetate | [1][2] |

| CAS Number | 881-68-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3][4] |

| Molecular Weight | 194.19 g/mol | [3][4][5] |

| Appearance | White to beige/cream crystalline powder | [1][2] |

| Melting Point | 73 - 80 °C | [1][6][7][8] |

| Purity (by GC) | ≥97.5% | [1][2] |

| Infrared Spectrum | Conforms to structure | [1][6] |

Experimental Protocols

The determination of the physicochemical properties of compounds like 4-acetoxy-3-methoxybenzaldehyde relies on standardized experimental procedures. The following sections detail the methodologies for key analytical tests.

Synthesis of 4-Acetoxy-3-methoxybenzaldehyde

A common method for the synthesis of 4-acetoxy-3-methoxybenzaldehyde is through the acetylation of vanillin.[5][8]

Procedure:

-

A solution of vanillin (13.15 moles) and acetic anhydride (27.5 moles) is prepared in methylene chloride (11.3 liters).[8]

-

Triethylamine (20.1 moles) is added dropwise to the solution, ensuring the temperature is maintained below 25°C.[8]

-

4-dimethylaminopyridine (20 g) is added, and the solution is stirred at room temperature for 30 minutes.[8]

-

The reaction mixture is washed sequentially with water (twice), 20% (w/w) hydrochloric acid, and brine.[8]

-

The organic layer is dried over sodium sulfate and concentrated in vacuo.[8]

-

Hexane is added slowly to precipitate the product.[8]

-

The resulting solid is filtered off and can be recrystallized from a solvent like anhydrous ether or 95% ethanol to yield the final product.[5][8]

Melting Point Determination

The melting point is a critical indicator of purity.[9] The Thiele tube or a digital melting point apparatus are common instruments for this measurement.[9][10][11]

Procedure (using a Melting Point Apparatus):

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[12][13]

-

The capillary tube is placed into the heating block of the apparatus.[9]

-

The apparatus is turned on, and the temperature is increased rapidly to establish an approximate melting point.[9]

-

The block is allowed to cool, and a fresh sample is used for a more precise measurement.[13]

-

The heating rate is slowed to 1-2°C per minute as the temperature approaches the expected melting point.[10]

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting range.[9][11]

Solubility Determination

Solubility tests help to classify a compound and suggest the presence of acidic or basic functional groups.[14][15]

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Shake vigorously. Observe if the compound dissolves.[16] Test the resulting solution with pH paper to determine if it is acidic or basic.[17]

-

5% NaOH Solubility: If the compound is insoluble in water, add 25 mg of the sample to 0.75 mL of 5% NaOH solution. Shake and observe for solubility, which may indicate a weak or strong organic acid.[14]

-

5% NaHCO₃ Solubility: If the compound dissolves in NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base suggests a strong organic acid.[14]

-

5% HCl Solubility: If the compound is insoluble in water and NaOH, test its solubility in 0.75 mL of 5% HCl. Solubility indicates the presence of a basic functional group, such as an amine.[14][16]

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure.

2.4.1 Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is used to identify the functional groups present in a molecule.[18] Procedure (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal surface is clean.[19]

-

Record a background spectrum of the empty crystal to subtract atmospheric interference.[19]

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[19]

-

Apply pressure using the apparatus's clamp to ensure good contact between the sample and the crystal.[19]

-

Acquire the sample spectrum. Data is typically collected over a range of 4000-650 cm⁻¹.[20]

2.4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[21] Procedure (¹H NMR):

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), which provides a reference signal at 0 ppm.[22]

-

Place the NMR tube in the spectrometer's probe.

-

The instrument acquires the Free Induction Decay (FID) signal, which is then converted into a spectrum via Fourier transformation.[23] The resulting spectrum shows chemical shifts, integration, and coupling patterns that help elucidate the structure.[24]

2.4.3 Mass Spectrometry (MS) Mass spectrometry determines the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.[25] Procedure (Electron Impact - EI):

-

A small amount of the sample is introduced into the mass spectrometer. It is often heated in a vacuum to vaporize it.[26]

-

The gaseous molecules are bombarded with a high-energy electron beam, which ionizes them, typically by knocking off an electron to form a radical cation (the molecular ion).[26]

-

These ions are accelerated by charged plates and directed into a mass analyzer.[26]

-

The mass analyzer, often using a magnetic field, separates the ions based on their mass-to-charge (m/z) ratio.[26]

-

A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment peaks.[26]

Synthesis and Analysis Workflows

Visual workflows provide a clear, high-level understanding of complex procedures and logical decision-making processes in chemical analysis.

Caption: Workflow for the synthesis of 4-acetoxy-3-methoxybenzaldehyde.

Caption: Logical workflow for determining the solubility class of an organic compound.

Caption: General workflow for structural elucidation using spectroscopic methods.

References

- 1. 385941000 [thermofisher.com]

- 2. A12103.14 [thermofisher.com]

- 3. 4-Acetoxy-3-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 4. 4-Acetoxy-3-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]

- 5. rfppl.co.in [rfppl.co.in]

- 6. 4-Acetoxy-3-methoxybenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 4-Acetoxy-3-methoxybenzaldehyde, 50 g, CAS No. 881-68-5 | Other Fine Chemicals | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 8. prepchem.com [prepchem.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 11. pennwest.edu [pennwest.edu]

- 12. byjus.com [byjus.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. scribd.com [scribd.com]

- 15. www1.udel.edu [www1.udel.edu]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. quora.com [quora.com]

- 18. mse.washington.edu [mse.washington.edu]

- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 20. Fourier transform infrared spectroscopy [bio-protocol.org]

- 21. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 22. NMR Spectroscopy [www2.chemistry.msu.edu]

- 23. organicchemistrydata.org [organicchemistrydata.org]

- 24. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 25. fiveable.me [fiveable.me]

- 26. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Synthesis of Vanillin Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of vanillin acetate from vanillin and acetic anhydride. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, comparative data, and a thorough understanding of the underlying chemical transformations.

Introduction

This compound, a key derivative of vanillin, serves as a valuable building block in the synthesis of various pharmaceutical compounds and as a flavoring agent. Its synthesis via the acetylation of vanillin with acetic anhydride is a fundamental reaction in organic chemistry. This guide explores the nuances of this process under different catalytic conditions, offering insights into optimizing reaction efficiency and product purity.

Reaction Scheme and Mechanism

The synthesis of this compound from vanillin is an esterification reaction. The phenolic hydroxyl group of vanillin attacks the electrophilic carbonyl carbon of acetic anhydride. This reaction is typically catalyzed by an acid or a base, which activates either the hydroxyl group or the acetic anhydride, thereby facilitating the nucleophilic acyl substitution.

Reaction:

Vanillin + Acetic Anhydride → this compound + Acetic Acid

Mechanism Visualization:

The following diagram illustrates the general mechanism for the base-catalyzed acetylation of vanillin.

Caption: Base-catalyzed acetylation of vanillin.

Experimental Protocols

This section details various experimental procedures for the synthesis of this compound, extracted from established laboratory practices.

Method 1: Pyridine-Catalyzed Synthesis in Dichloromethane

This method employs pyridine as a basic catalyst and dichloromethane (DCM) as the solvent.

Procedure: [1]

-

Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a reaction vessel.

-

Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution under anhydrous conditions.

-

Stir the mixture for 3-4 hours at room temperature.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.

-

Upon completion, evaporate the DCM.

-

Pour the resulting mixture over crushed ice to precipitate the product.

-

Filter the precipitate and wash it with water.

-

Dry the precipitate and recrystallize it from 95% ethanol to obtain pure this compound.

Method 2: Sodium Hydroxide-Catalyzed Synthesis in Aqueous Medium

This procedure utilizes a strong base, sodium hydroxide, as the catalyst in an aqueous environment.

-

Mix p-vanillin with a 10% aqueous sodium hydroxide (NaOH) solution in a flask equipped with a stir bar. It is crucial to first stir the NaOH solution with vanillin to deprotonate the phenolic hydroxyl group, forming the more nucleophilic vanillate ion.[3]

-

Add ice to the mixture, followed by the dropwise addition of acetic anhydride.

-

Loosely cover the flask and stir for 15 minutes.

-

Work-up:

-

If a white solid forms:

-

Filter the solid using suction filtration.

-

Recrystallize the solid from ethanol.

-

Cool the solution to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by suction filtration.

-

-

If an oil forms:

-

Transfer the mixture to a separatory funnel and extract twice with ethyl acetate.

-

Wash the combined organic layers with aqueous NaOH. Check the pH to ensure it is basic.

-

Dry the organic layer over magnesium sulfate (MgSO4).

-

Evaporate the solvent to obtain the product.

-

-

Method 3: Acid-Catalyzed Synthesis

This approach uses a strong acid, such as sulfuric acid, to catalyze the esterification.

Procedure: [4]

-

Dissolve 1.5 g of vanillin in 10 mL of acetic anhydride in a 250 mL Erlenmeyer flask.

-

Stir the mixture at room temperature until the solid dissolves.

-

While continuing to stir, add 10 drops of 1 M sulfuric acid drop by drop.

-

Stopper the flask and continue stirring at room temperature for 1 hour. The solution may turn purple or purple-orange.

-

After one hour, cool the flask in an ice-water bath for 4-5 minutes.

-

Add 35 mL of ice-cold water to the mixture. The color should fade to a pale light green.

-

Stopper the flask tightly and shake vigorously to induce crystallization. Continue cooling and shaking until crystallization is complete.

-

Collect the product by filtration.

Data Presentation

The following table summarizes the quantitative data reported in the cited literature for the synthesis of this compound under basic conditions.

| Parameter | Value | Conditions | Source |

| Percentage Yield | 58.1% | Basic conditions (NaOH) | [5][6] |

| Melting Point | 77-79 °C | Basic conditions | [5] |

| IR Spectroscopy (C=O stretch) | 1758.36 cm⁻¹ | Basic conditions | [6] |

Purification and Characterization

Purification:

-

Recrystallization: This is a common method for purifying solid this compound. Ethanol (95%) is a suitable solvent for this purpose.[1] The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly, leading to the formation of pure crystals.

-

Extraction: When an oily product is obtained, liquid-liquid extraction is employed. Ethyl acetate is a common extraction solvent.[2] The organic extract is typically washed with a basic solution to remove any unreacted acidic components, dried, and the solvent is evaporated.

Characterization:

-

Thin Layer Chromatography (TLC): TLC is a quick and effective technique to monitor the progress of the reaction and assess the purity of the product. A common mobile phase is a 1:1 mixture of hexane and ethyl acetate.[1]

-

Melting Point: The melting point of pure this compound is a key indicator of its purity. The reported range is 77-79 °C.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the formation of the ester functional group. A characteristic C=O stretching peak for the ester is observed around 1758 cm⁻¹.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of this compound by identifying the characteristic peaks for the aldehyde, aromatic, ester methyl, and methoxy protons.[5]

Experimental Workflow and Logic

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis.

Conclusion

The synthesis of this compound from vanillin and acetic anhydride can be effectively achieved under both acidic and basic conditions. The choice of catalyst and solvent system influences the reaction rate, yield, and the nature of the work-up procedure. Basic catalysis, particularly with sodium hydroxide, offers a straightforward method, although purification may involve either direct crystallization or extraction depending on the physical state of the crude product. Pyridine offers a milder basic catalysis in an organic solvent. Acid catalysis provides an alternative route, with careful control of reaction time and temperature being important. Proper purification and characterization are essential to ensure the desired purity of the final product for its intended applications in research and development.

References

Spectroscopic Data of Vanillin Acetate: A Technical Guide

Introduction

Vanillin acetate (4-formyl-2-methoxyphenyl acetate) is a chemically modified form of vanillin, a primary component of vanilla bean extract. The addition of an acetate group alters its physical and chemical properties, making its characterization by spectroscopic methods essential for researchers in fields such as flavor chemistry, drug development, and materials science. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a logical workflow for its analysis.

Chemical Structure

IUPAC Name: (4-formyl-2-methoxyphenyl) acetate Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol CAS Number: 881-68-5

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.92 | s | 1H | Aldehyde (-CHO) |

| 7.51 | dd, J=8.0, 1.8 Hz | 1H | Ar-H |

| 7.46 | d, J=1.8 Hz | 1H | Ar-H |

| 7.18 | d, J=8.0 Hz | 1H | Ar-H |

| 3.87 | s | 3H | Methoxy (-OCH₃) |

| 2.32 | s | 3H | Acetyl (-COCH₃) |

Solvent: CDCl₃. Data is a representative compilation from multiple sources.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 191.1 | Aldehyde Carbonyl (C=O) |

| 168.5 | Ester Carbonyl (C=O) |

| 152.0 | Ar-C |

| 144.5 | Ar-C |

| 134.4 | Ar-C |

| 124.7 | Ar-CH |

| 122.9 | Ar-CH |

| 112.9 | Ar-CH |

| 56.1 | Methoxy (-OCH₃) |

| 20.6 | Acetyl (-CH₃) |

Solvent: CDCl₃. Data is a representative compilation from multiple sources.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Weak | Aromatic C-H Stretch |

| ~2980 | Weak | Aliphatic C-H Stretch |

| ~1765 | Strong | Ester C=O Stretch |

| ~1695 | Strong | Aldehyde C=O Stretch |

| ~1600, ~1505 | Medium | Aromatic C=C Stretch |

| ~1200 | Strong | C-O Stretch (Ester) |

| ~1125 | Strong | C-O Stretch (Ether) |

Sample preparation: KBr pellet or thin film.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 194 | Moderate | [M]⁺ (Molecular Ion) |

| 152 | High | [M - CH₂CO]⁺ |

| 124 | Moderate | [M - CH₂CO - CO]⁺ |

| 43 | High | [CH₃CO]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition (EI Mode):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. The fragmentation pattern provides valuable information for structural elucidation.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Vanillin Acetate: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin acetate, a derivative of vanillin, is a compound of growing interest in the scientific community. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its antioxidant, antimicrobial, and potential anti-inflammatory properties. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes relevant signaling pathways and experimental workflows to support further research and development. While much of the mechanistic understanding of its anti-inflammatory action is extrapolated from studies on its parent compound, vanillin, this guide consolidates the current knowledge on this compound and highlights areas for future investigation.

Introduction

Vanillin, the primary component of the extract of the vanilla bean, is a widely used flavoring agent with established antioxidant, antimicrobial, and anti-inflammatory properties. Its synthetic derivative, this compound (4-formyl-2-methoxyphenyl acetate), is formed by the acetylation of vanillin. This modification of the phenolic hydroxyl group can alter the molecule's physicochemical properties, potentially influencing its biological activity. This guide serves as a technical resource for researchers and professionals in drug development, providing a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of this compound.

Synthesis of this compound

This compound can be synthesized through the acetylation of vanillin. Several methods have been reported, with a common laboratory-scale procedure involving the reaction of vanillin with acetic anhydride in the presence of a base.

Experimental Protocol: Acetylation of Vanillin

A common method for the synthesis of this compound involves the following steps[1][2][3]:

-

Dissolution: Vanillin is dissolved in an aqueous solution of sodium hydroxide (e.g., 10% NaOH) in a flask equipped with a stir bar.

-

Cooling: The mixture is cooled in an ice bath.

-

Acetylation: Acetic anhydride is added dropwise to the cooled mixture while stirring.

-

Reaction: The reaction is allowed to proceed with continuous stirring for a specified period (e.g., 15-20 minutes).

-

Purification:

-

If a solid precipitate (this compound) forms, it is collected by suction filtration. The solid is then washed with ice-cold water and can be further purified by recrystallization from a suitable solvent like ethanol.

-

If an oil forms, it is extracted with an organic solvent such as ethyl acetate. The organic layer is then washed, dried, and the solvent is evaporated to yield the product.

-

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Antioxidant Activity

This compound has demonstrated notable antioxidant activity, which is the ability to neutralize harmful free radicals. This property is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Quantitative Data: Antioxidant Activity

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| This compound | DPPH | 0.63 | [4][5] |

| Vanillin | DPPH | 0.81 | [4][5] |

| Vitamin C (Standard) | DPPH | 0.44 | [4][5] |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of this compound is commonly determined using the DPPH assay, which measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical[4][5]:

-

Preparation of DPPH solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Sample Preparation: A series of dilutions of this compound are prepared in the same solvent.

-

Reaction: The this compound solutions are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where Acontrol is the absorbance of the control and Asample is the absorbance of the sample.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Antimicrobial Activity

Vanillin and its derivatives have been shown to possess antimicrobial properties against a range of microorganisms. The activity of this compound is often assessed using the agar well diffusion method.

Quantitative Data: Antimicrobial Activity

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| Vanillin Derivative 1a | P. acnes | Strong Activity | |

| Vanillin Derivative 1a | S. epidermidis | Strong Activity | |

| Vanillin Derivative 1a | B. subtilis | Strong Activity | |

| Vanillin Derivative 1a | S. typhimurium | Strong Activity | |

| Vanillin Derivative 1a | P. aeruginosa | Strong Activity | |

| Vanillin Derivative 1b | S. epidermidis | 23.38 | |

| Ampicillin (Positive Control) | S. epidermidis | - |

Note: "Strong Activity" is as described in the source, which categorizes inhibition zones of 11-19 mm as strong.

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound:

-

Culture Preparation: A standardized inoculum of the target microorganism is prepared and uniformly spread onto the surface of an appropriate agar medium in a petri dish.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Sample Application: A known concentration of this compound, dissolved in a suitable solvent (e.g., ethyl acetate), is added to the wells. A negative control (solvent alone) and a positive control (a standard antibiotic) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.

Anti-inflammatory Activity

The anti-inflammatory properties of vanillin are well-documented, with studies demonstrating its ability to modulate key inflammatory signaling pathways. While direct evidence for this compound is limited, it is plausible that it exerts similar effects. The primary mechanisms associated with vanillin's anti-inflammatory action involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Putative Signaling Pathways

5.1.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS)[6][7]. Vanillin has been shown to inhibit the phosphorylation of IκB and the nuclear translocation of NF-κB, thereby downregulating the expression of these inflammatory mediators[6][8][9][10].

5.1.2. MAPK Signaling Pathway

The MAPK pathway, which includes kinases such as ERK, JNK, and p38, is another critical regulator of inflammation. Activation of this pathway by inflammatory stimuli leads to the phosphorylation and activation of transcription factors that, in turn, promote the expression of pro-inflammatory genes. Vanillin has been observed to inhibit the phosphorylation of ERK, JNK, and p38, suggesting another mechanism for its anti-inflammatory effects[6].

Experimental Protocols for Anti-inflammatory Assays

While specific data for this compound is pending, the following are standard protocols used to assess the anti-inflammatory activity of compounds like vanillin.

5.2.1. Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a classic model for evaluating acute inflammation[1][2]:

-

Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

-

Compound Administration: this compound, dissolved or suspended in a suitable vehicle, is administered to the test group of animals (e.g., orally or intraperitoneally). A control group receives the vehicle alone, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Inflammation: After a specific period (e.g., 30-60 minutes), a sub-plantar injection of carrageenan solution (e.g., 1%) is administered into the hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for the treated groups compared to the control group.

5.2.2. Measurement of Nitric Oxide (NO) Production in Macrophages

This in vitro assay assesses the effect of a compound on the production of nitric oxide, a key inflammatory mediator, in cultured macrophages[7]:

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), to induce the expression of iNOS and subsequent NO production. A control group is left unstimulated.

-

Incubation: The cells are incubated for an extended period (e.g., 24 hours).

-

Griess Assay: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production by this compound is calculated relative to the LPS-stimulated control.

5.2.3. Quantification of Pro-inflammatory Cytokines

The effect of this compound on the production of cytokines like TNF-α and IL-6 can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA)[7]:

-

Cell Culture and Treatment: Similar to the NO production assay, macrophages are cultured, pre-treated with this compound, and then stimulated with LPS.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentration of specific cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: The reduction in cytokine levels in the this compound-treated groups is compared to the LPS-stimulated control.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly as an antioxidant. Its antimicrobial potential is also noteworthy, though further studies are needed to quantify its efficacy against a broader range of microorganisms. The anti-inflammatory properties of this compound are largely inferred from studies on vanillin. To establish a more definitive understanding of its therapeutic potential, future research should focus on:

-

Quantitative Anti-inflammatory Studies: Direct evaluation of this compound's ability to inhibit key inflammatory enzymes (e.g., COX-1, COX-2, 5-LOX) and to reduce the production of pro-inflammatory cytokines and mediators in various cell-based and in vivo models.

-

Signaling Pathway Analysis: Elucidation of the specific effects of this compound on the NF-κB and MAPK signaling pathways to confirm if it mirrors the action of vanillin.

-

Comparative Studies: Direct comparative studies of the biological activities of vanillin and this compound to understand the impact of the acetyl group on efficacy and potency.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of this compound for various potential applications.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon as they explore the full therapeutic potential of this compound. The presented data and protocols offer a starting point for further investigation into this promising compound.

References

- 1. scispace.com [scispace.com]

- 2. ijbio.com [ijbio.com]

- 3. researchgate.net [researchgate.net]

- 4. Elucidation of The Anti-Inflammatory Effect of Vanillin In Lps-Activated THP-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.box [2024.sci-hub.box]

- 6. researchgate.net [researchgate.net]

- 7. Re-evaluation of cyclooxygenase-2-inhibiting activity of vanillin and guaiacol in macrophages stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effect of Vanillin Protects the Stomach against Ulcer Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Vanillin Acetate (CAS 881-68-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, as well as the known hazards associated with Vanillin Acetate (CAS 881-68-5). The information is presented to support research, development, and safety protocols.

Chemical Identity and Physical Properties

This compound, also known as 4-acetoxy-3-methoxybenzaldehyde, is the acetate ester derived from the formal condensation of the phenolic group of vanillin with acetic acid.[1][2] It is a synthetic flavoring agent with a mild, balsamic, and floral odor.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀O₄ | [1][3] |

| Molecular Weight | 194.18 g/mol | [1][3][4] |

| Appearance | Beige/Crystalline Powder, white to yellow crystals | [1][4] |

| Melting Point | 77-79 °C | [1] |

| Boiling Point | 288.5 °C at 760 mmHg | [1] |

| Flash Point | 124.9 °C | [1] |

| Density | 1.193 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate | [1] |

| Refractive Index | 1.579 | [1] |

| Storage Temperature | Refrigerator | [1] |

| Sensitivity | Air Sensitive | [1] |

Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation and acute toxicity.

Table 2: GHS Classification and Hazard Statements for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [5] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [5] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [5] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation | [5] |

While some sources state that the product does not have any harmful effects according to their experience, others provide specific GHS classifications.[6] It is important to note that the toxicological properties have not been fully investigated, and we are not aware of any comprehensive toxicology data.[7][8]

Precautionary Statements:

General precautionary measures include avoiding contact with skin and eyes, wearing suitable protective clothing, and ensuring adequate ventilation.[4][5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] If inhaled, move the person into fresh air.[3][9] If swallowed, rinse mouth with water.[9]

Experimental Protocols

Example of a Standard Experimental Workflow for Determining Acute Oral Toxicity (OECD Guideline 423):

Caption: A generalized workflow for an acute oral toxicity study based on OECD Guideline 423.

Biological Activity and Signaling Pathways

Currently, there is no significant scientific literature available that describes a direct and well-characterized involvement of this compound in specific biological signaling pathways. Its primary application is as a flavoring agent, and its biological effects are not extensively studied in the context of cellular signaling.[1][4]

The chemoselective reduction of this compound using sodium borohydride has been reported. It has also been used in the preparation of other chemical compounds such as 2-nitrohomovanillic acid and 2-nitrovanildin acetate.[1][2]

Synthesis

This compound can be synthesized from vanillin by treatment with acetic anhydride.[10] Another method involves the acetylation of vanillin or the oxidation of isoeugenyl acetate with chromic acid in the presence of sulfanilic acid.[1] Electrolytic reduction of vanillin followed by acetylation of vanillyl alcohol is also a known preparation method.[1]

A simplified representation of the synthesis from vanillin:

Caption: Synthesis of this compound from Vanillin.

Conclusion

This compound (CAS 881-68-5) is a well-characterized compound in terms of its physicochemical properties. However, detailed public information on its toxicology and biological activity, particularly concerning specific signaling pathways, is limited. Researchers and drug development professionals should handle this compound with appropriate caution, adhering to the GHS hazard classifications, and consider conducting further studies to elucidate its complete toxicological and pharmacological profile as needed for their specific applications.

References

- 1. Cas 881-68-5,this compound | lookchem [lookchem.com]

- 2. This compound | 881-68-5 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. vanillyl acetate, 881-68-5 [thegoodscentscompany.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. prod.adv-bio.com [prod.adv-bio.com]

- 7. biosynth.com [biosynth.com]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. O-Acetylvanillin | CAS#:881-68-5 | Chemsrc [chemsrc.com]

Vanillin Acetate: A Technical Guide to its Discovery and Historical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin acetate, a key intermediate in the historical synthesis of pure vanillin and a molecule of interest in its own right, has a rich history intertwined with the development of synthetic flavor chemistry. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound. It details the evolution of synthetic methodologies, from early phenol esterification techniques to more specific and efficient processes. The guide includes summaries of quantitative data, detailed experimental protocols from historical literature, and visual representations of the synthetic pathways to offer a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

The quest for a synthetic alternative to natural vanilla extract, a prized and expensive flavoring agent, was a significant driver of organic chemistry research in the late 19th and early 20th centuries. Vanillin, the primary flavor component of vanilla, was first isolated in 1858 and its structure elucidated in 1874.[1][2] This paved the way for its synthesis, with the work of Ferdinand Tiemann and Wilhelm Haarmann being particularly noteworthy.[1][3][4] In this context, this compound (4-formyl-2-methoxyphenyl acetate) emerged as a crucial intermediate in one of the earliest and most commercially significant routes to pure synthetic vanillin.[5] This guide delves into the historical narrative of this compound's discovery and the evolution of its synthesis.

Discovery and Historical Context

While a singular definitive "discovery" paper for this compound is not readily apparent in the historical record, its synthesis and use are intrinsically linked to the early industrial production of pure vanillin from eugenol or isoeugenol, a method that gained prominence in the late 1890s and was a primary production route for over five decades.[5] In this process, eugenol or isoeugenol was treated with acetic anhydride to form the corresponding acetate, which was then oxidized to yield this compound. Subsequent hydrolysis of this compound afforded pure vanillin. This multi-step synthesis, with this compound as a key intermediate, was a significant advancement in producing a consistent and affordable vanilla flavoring.

The development of methods for the esterification of phenols provided the chemical foundation for the synthesis of this compound. Early investigations into the direct esterification of phenols with carboxylic acids were conducted by Menshutkin in 1880. Key named reactions that are historically relevant to the acylation of phenols like vanillin include:

-

Schotten-Baumann Reaction (1883): This reaction, originally described by Carl Schotten and Eugen Baumann, involves the acylation of alcohols and phenols with an acyl chloride in the presence of an aqueous base.[6][7][8][9] This method provided a reliable way to form esters from phenols.

-

Einhorn-Acylierung (Einhorn Acylation) (1898): Alfred Einhorn and Friedrich Hollandt reported a modification of the Schotten-Baumann reaction that utilizes a tertiary amine, such as pyridine, as a catalyst and acid scavenger for the acylation of alcohols with acid anhydrides or halides. This method is particularly relevant to the synthesis of this compound using acetic anhydride and pyridine.

These foundational reactions in organic chemistry were instrumental in enabling the efficient synthesis of phenolic esters like this compound, which played a vital role in the burgeoning synthetic flavor industry.

Historical Synthesis Methods

The primary historical route to this compound has been the acetylation of vanillin. Several variations of this method have been documented, differing in the choice of acetylating agent, catalyst, and reaction conditions.

Acetylation of Vanillin with Acetic Anhydride

This has been the most common and historically significant method for the preparation of this compound.

This method utilizes an aqueous base, such as sodium hydroxide, to facilitate the reaction between vanillin and acetic anhydride. The base deprotonates the phenolic hydroxyl group of vanillin, increasing its nucleophilicity and promoting the attack on the electrophilic carbonyl carbon of acetic anhydride.

Experimental Protocol: Acetylation of Vanillin under Basic Conditions

-

Reagents:

-

Vanillin

-

10% Sodium Hydroxide (NaOH) solution

-

Acetic Anhydride

-

Crushed Ice

-

95% Ethanol (for recrystallization)

-

-

Procedure:

-

Dissolve 1.5 g of vanillin in 25 mL of 10% NaOH solution in a conical flask.

-

To this solution, add 4 mL of acetic anhydride and approximately 30 g of crushed ice.

-

Shake the mixture vigorously for about 20 minutes. A milky white precipitate of this compound should form.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from warm 95% ethanol to obtain pure this compound.[10]

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Vanillin | [10] |

| Reagents | Acetic Anhydride, NaOH | [10] |

| Yield | 58.1% | [10] |

The use of pyridine as a catalyst and solvent for the acetylation of vanillin with acetic anhydride represents a milder and often more efficient method. Pyridine acts as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate, and also serves to neutralize the acetic acid byproduct.

Experimental Protocol: Acetylation of Vanillin using Pyridine and Acetic Anhydride

-

Reagents:

-

Vanillin

-

Dichloromethane (DCM)

-

Acetic Anhydride

-

Dry Pyridine

-

Crushed Ice

-

95% Ethanol (for recrystallization)

-

-

Procedure:

-

Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) under anhydrous conditions.

-

Add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.

-

Stir the reaction mixture for 3-4 hours at room temperature. The completion of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Evaporate the DCM solvent.

-

Pour the resulting mixture onto crushed ice to precipitate the this compound.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from 95% ethanol.[11]

-

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | Vanillin | [11] |

| Reagents | Acetic Anhydride, Pyridine, DCM | [11] |

| Reaction Time | 3-4 hours | [11] |

| Yield | Not explicitly stated, but the procedure is provided as a general method. | [11] |

Synthesis of this compound from Isoeugenol Acetate (Historical Industrial Route)

As mentioned earlier, a significant historical industrial method for producing pure vanillin involved the oxidation of isoeugenol acetate. While the primary goal was vanillin, this compound was a key intermediate. This process typically involved the isomerization of eugenol to isoeugenol, followed by acetylation and then oxidation.

Logical Workflow: Vanillin Synthesis via Isoeugenol Acetate

A more recent adaptation of this historical route involves the use of ozone as the oxidizing agent.

Experimental Protocol: Synthesis of Vanillin from Eugenol via Ozonolysis of Isoeugenol Acetate (Modern Adaptation of Historical Route)

-

Reagents:

-

Eugenol

-

Dichlorotris(triphenylphosphine)ruthenium (catalyst for isomerization)

-

Anhydrous Sodium Carbonate

-

Acetic Anhydride

-

Ozone

-

Reducing agent (for ozonide workup)

-

-

Procedure:

-

Isomerization: Heat eugenol with a catalytic amount of dichlorotris(triphenylphosphine)ruthenium to yield isoeugenol. Purify by vacuum distillation.

-

Esterification: React the obtained isoeugenol with acetic anhydride in the presence of anhydrous sodium carbonate to produce isoeugenol acetate.

-

Ozonolysis: Perform ozonation of the isoeugenol acetate.

-

Reductive Workup and Hydrolysis: Subject the ozonide to a reductive workup, followed by alcoholysis to yield vanillin.[12]

-

Quantitative Data Summary

| Step | Starting Material | Product | Yield | Reference |

| Isomerization | Eugenol | Isoeugenol | 98-99% | [12] |

| Esterification | Isoeugenol | Isoeugenol Acetate | Not specified | [12] |

| Overall (to Vanillin) | Eugenol | Vanillin | Not specified | [12] |

Conclusion

The history of this compound is a compelling example of how the pursuit of a high-demand natural product spurred significant advancements in synthetic organic chemistry. While not always the final target, this compound served as a critical stepping stone in the industrial production of pure vanillin, a role that cemented its place in the history of flavor chemistry. The synthesis methods, evolving from the foundational principles of phenol esterification, demonstrate a clear progression towards greater efficiency and milder reaction conditions. This technical guide provides a consolidated resource for understanding the historical context and practical synthesis of this important aromatic compound, offering valuable insights for today's researchers and professionals in related fields.

References

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. Vanillin - American Chemical Society [acs.org]

- 3. Vanillin Page [smakbo.github.io]

- 4. Indispensable Flavor - Vanillin [snowballmachinery.com]

- 5. encyclopedia.com [encyclopedia.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 9. quora.com [quora.com]

- 10. scribd.com [scribd.com]

- 11. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Method for synthesizing vanillin from eugenol through ozone oxidation - Eureka | Patsnap [eureka.patsnap.com]

Vanillin Acetate: A Technical Guide to its Potential Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vanillin acetate, the acetate ester of vanillin, is a compound of interest for its potential pharmacological activities. While research directly focusing on this compound is nascent, preliminary studies highlight its antioxidant properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the pharmacological effects of this compound. It delves into its antioxidant activity, supported by quantitative data and detailed experimental protocols. Due to the limited direct research on this compound, this guide also explores the well-documented pharmacological activities of its parent compound, vanillin, in the areas of anti-inflammatory, anticancer, and neuroprotective effects, presenting them as potential, yet unconfirmed, avenues for future investigation into this compound. The guide includes detailed experimental methodologies and visual representations of relevant pathways and workflows to facilitate further research and drug development efforts.

Introduction

Vanillin, a primary component of the vanilla bean, is a widely used flavoring agent with a range of documented pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties.[1] this compound, a derivative formed by the acetylation of vanillin, is also utilized in the food and fragrance industries.[2] While structurally similar to vanillin, the addition of the acetyl group can alter its physicochemical properties, such as lipophilicity, which may, in turn, influence its biological activity. This guide focuses on the current understanding of the pharmacological potential of this compound, with a particular emphasis on its antioxidant effects, for which direct evidence is available. The established bioactivities of vanillin are also discussed to provide a broader context and suggest potential areas of investigation for this compound.

Synthesis of this compound

This compound is synthesized from vanillin through an esterification reaction with acetic anhydride.[3][4] This process involves the acetylation of the phenolic hydroxyl group of vanillin.

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound is as follows:[3][4]

-

Dissolution: Dissolve vanillin (1 equivalent) in a suitable solvent, such as dichloromethane.

-

Addition of Reagents: Add acetic anhydride (1.2 equivalents) and a base catalyst, such as pyridine (1.2 equivalents), to the solution under anhydrous conditions.

-

Reaction: Stir the mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the solvent is evaporated. The residue is then poured over crushed ice to precipitate the product.

-

Purification: The precipitate is filtered, washed with water, and dried. Recrystallization from a solvent like 95% ethanol can be performed for further purification.

Potential Pharmacological Effects

Antioxidant Activity

Direct evidence supports the antioxidant activity of this compound. A study by Oladimeji et al. (2022) demonstrated that acetylation of vanillin enhances its antioxidant potential.[5]

| Compound | Assay | IC50 (µg/mL) | Reference |

| This compound | DPPH Radical Scavenging | 0.63 | [5] |

| Vanillin | DPPH Radical Scavenging | 0.81 | [5] |

| Vitamin C (Standard) | DPPH Radical Scavenging | 0.44 | [5] |

The antioxidant activity of this compound was determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay as described by Oladimeji et al. (2022):[5]

-

Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared.

-

Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

-

Reaction Mixture: An aliquot of each concentration of the this compound solution is mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-